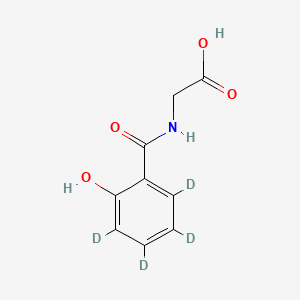

Salicyluric acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-[(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D |

InChI Key |

ONJSZLXSECQROL-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Salicyluric acid-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Salicyluric acid-d4, detailing its core properties, primary applications in research, and the methodologies for its use. This document is intended to provide researchers, scientists, and drug development professionals with the essential information required to effectively utilize this compound in their experimental workflows.

Introduction to this compound

This compound is the deuterated form of salicyluric acid, a primary metabolite of salicylic acid. Salicylic acid itself is the major active metabolite of acetylsalicylic acid (aspirin), one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) in the world. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the salicyluric acid molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for bioanalytical studies involving the quantification of salicyluric acid and salicylic acid.

The primary use of this compound in research is as an internal standard in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)[1][2]. Its utility as an internal standard stems from its chemical and physical properties being nearly identical to the endogenous (unlabeled) salicyluric acid, while its increased mass allows it to be distinguished by the mass spectrometer.

Physicochemical and Mass Spectrometry Data

Quantitative data for this compound and its unlabeled analogue, salicyluric acid, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | This compound | Salicyluric Acid |

| Synonyms | 2-Hydroxybenzoic-3,4,5,6-d4 acid | N-(2-Hydroxybenzoyl)glycine |

| Molecular Formula | C₉H₅D₄NO₄ | C₉H₉NO₄ |

| Molecular Weight | 200.2 g/mol | 195.16 g/mol |

| CAS Number | Not available | 490-79-9 |

Table 2: Mass Spectrometry Parameters for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Salicyluric Acid | 194.1 | 136.1 | Negative |

| This compound | 198.1 | 140.1 | Negative |

Metabolic Context: The Aspirin to Salicyluric Acid Pathway

To understand the importance of quantifying salicyluric acid, it is essential to consider its place in the metabolic pathway of aspirin. After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed and hydrolyzed to salicylic acid. Salicylic acid then undergoes further metabolism, with the primary route being conjugation with glycine to form salicyluric acid, which is then excreted in the urine[3][4][5].

Experimental Protocols

The following is a representative experimental protocol for the quantification of salicyluric acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)

-

Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-2.5 min: Linear gradient to 90% B

-

2.5-5.0 min: Hold at 90% B

-

5.0-6.0 min: Linear gradient back to 5% B

-

6.0-8.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 350 µL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 30°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative mode.

-

Ion Source Parameters:

-

Nebulizing Gas Flow: 2 L/min

-

Heating Gas Flow: 10 L/min

-

Drying Gas Flow: 10 L/min

-

Interface Temperature: 300°C

-

Desolvation Line Temperature: 240°C

-

Heat Block Temperature: 400°C

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Salicyluric Acid: 194.1 → 136.1

-

This compound: 198.1 → 140.1

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of salicyluric acid using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy, precision, and reliability of quantitative methods for determining the concentration of salicyluric acid and salicylic acid in various biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in research settings, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of aspirin and other salicylates.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Salicylic Acid-d4 | CAS 78646-17-0 | LGC Standards [lgcstandards.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard for Bioanalysis: Salicyluric Acid-d4 as an Internal Standard in the Quantification of Salicylic Acid Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, the primary active metabolite of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the body, leading to the formation of several key metabolites. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of stable isotope-labeled internal standards, such as salicyluric acid-d4, is the gold standard for achieving the highest level of accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the role of this compound as an internal standard for the quantitative analysis of salicylic acid metabolites, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic and analytical workflows.

The Metabolic Fate of Salicylic Acid

Upon administration, acetylsalicylic acid is rapidly hydrolyzed to salicylic acid. The liver is the primary site of salicylic acid metabolism, where it is converted into several excretable metabolites. The major metabolic pathways include conjugation with glycine to form salicyluric acid, and with glucuronic acid to form salicylic acyl glucuronide and salicylic phenolic glucuronide. A smaller fraction is hydroxylated to gentisic acid, which can also be conjugated to form gentisuric acid. Salicyluric acid is the most abundant metabolite, accounting for a significant portion of the excreted dose.

Below is a diagram illustrating the primary metabolic pathways of salicylic acid.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is essential to correct for variability during sample preparation and analysis. An ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound for the analysis of salicyluric acid. These deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection and quantification. This co-elution and co-behavior are critical for compensating for any sample loss during extraction and for mitigating the impact of matrix-induced ion suppression or enhancement, thereby ensuring the highest accuracy and precision of the analytical method.

Experimental Protocols

The following sections detail a representative LC-MS/MS method for the simultaneous quantification of salicylic acid and its major metabolites, salicyluric acid and gentisic acid, in human plasma. This protocol is a composite based on established methodologies and best practices, with a focus on the use of deuterated internal standards.

Sample Preparation: Protein Precipitation

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.

-

Add 10 µL of the internal standard working solution containing salicylic acid-d4 and this compound in methanol.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the chromatographic and mass spectrometric parameters for the analysis of salicylic acid and its metabolites.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas | 50 psi |

| Turbo Gas | 50 psi |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Salicylic Acid | 137.0 | 93.0 | -60 | -42 |

| Salicylic Acid-d4 (IS) | 141.0 | 97.0 | -60 | -42 |

| Salicyluric Acid | 194.0 | 136.0 | -55 | -20 |

| This compound (IS) | 198.0 | 140.0 | -55 | -20 |

| Gentisic Acid | 153.0 | 109.0 | -50 | -25 |

Note: The MRM transition for this compound is inferred based on the fragmentation of salicyluric acid and the expected mass shift due to the four deuterium atoms.

The analytical workflow is summarized in the following diagram.

Quantitative Data and Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present typical validation parameters for the quantification of salicylic acid and its metabolites using an LC-MS/MS method with deuterated internal standards.

Table 4: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Salicylic Acid | 50 - 50,000 | > 0.995 | 50 |

| Salicyluric Acid | 20 - 2,000 | > 0.995 | 20 |

| Gentisic Acid | 10 - 1,000 | > 0.995 | 10 |

Table 5: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Salicylic Acid | Low | 150 | -2.5 to 3.0 | < 5.0 |

| Mid | 2,500 | -1.8 to 2.5 | < 4.0 | |

| High | 40,000 | -3.0 to 1.5 | < 3.5 | |

| Salicyluric Acid | Low | 60 | -4.0 to 5.0 | < 6.0 |

| Mid | 500 | -3.5 to 4.0 | < 5.0 | |

| High | 1,500 | -2.0 to 3.0 | < 4.0 | |

| Gentisic Acid | Low | 30 | -5.0 to 6.0 | < 7.0 |

| Mid | 250 | -4.0 to 5.0 | < 6.0 | |

| High | 750 | -3.0 to 4.0 | < 5.0 |

Table 6: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Salicylic Acid | 85 - 95 | 90 - 105 |

| Salicyluric Acid | 80 - 90 | 88 - 102 |

| Gentisic Acid | 75 - 85 | 85 - 100 |

Conclusion

The use of this compound as an internal standard is paramount for the development of robust and reliable bioanalytical methods for the quantification of salicylic acid metabolites. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures accurate correction for experimental variability. The detailed LC-MS/MS methodology and validation data presented in this guide provide a solid foundation for researchers and scientists in the pharmaceutical industry to develop and implement high-quality assays for pharmacokinetic and metabolic studies of salicylic acid. The visual workflows and metabolic pathway diagrams further aid in the understanding and application of these principles in a practical laboratory setting.

Technical Guide to Salicyluric Acid-d4: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Salicyluric acid-d4, its synthesis, metabolic relevance, and detailed experimental protocols for its use. This compound is the deuterated form of salicyluric acid, the primary metabolite of salicylic acid. Its primary application in research is as an internal standard for the highly accurate quantification of salicyluric acid in biological samples using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Physical and Chemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, the physical and chemical properties, with the exception of molecular weight, are expected to be nearly identical to its non-deuterated counterpart, Salicyluric acid. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, generally has a minimal impact on these macroscopic properties.

| Property | Value | Source |

| Chemical Name | N-(2-hydroxybenzoyl-d4)-glycine | Inferred |

| Synonyms | 2-Hydroxyhippuric Acid-d4, N-Salicyloylglycine-d4 | Inferred |

| CAS Number | Not available | N/A |

| Molecular Formula | C₉H₅D₄NO₄ | Calculated |

| Molecular Weight | 199.20 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 164–168 °C | [2][3][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approx. 30 mg/mL. Soluble in ethanol at approx. 1 mg/mL. Sparingly soluble in aqueous buffers. Soluble in water. | [5] |

| pKa | Data not available | N/A |

| LogP | 0.95 |

Note: Most properties are for the non-deuterated Salicyluric acid (CAS: 487-54-7, Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ) and serve as a close approximation for this compound.

Synthesis of Salicyluric Acid

The synthesis of this compound would follow the same principles as the synthesis of Salicyluric acid, with the starting material being Salicylic acid-d4. A general protocol for the synthesis of the non-deuterated form is as follows:

Reaction: Glycine + Salicyloyl chloride → Salicyluric acid

Procedure:

-

A solution of glycine is prepared in 10% sodium hydroxide (NaOH).

-

Salicyloyl chloride is slowly added to the glycine solution at room temperature with stirring.

-

The resulting mixture is stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

After the reaction is complete, the mixture is treated with crushed ice.

-

Concentrated hydrochloric acid (HCl) is added dropwise until the mixture becomes acidic, leading to the precipitation of the product.

-

To remove any residual benzoic acid, the mixture can be treated with carbon tetrachloride (CCl₄), boiled, and then filtered.

-

The resulting solid is collected, yielding a pinkish-white product.

Metabolic Pathway of Salicylic Acid

Salicyluric acid is the major metabolite of salicylic acid, which in turn is the active metabolite of aspirin (acetylsalicylic acid). The metabolic process primarily occurs in the liver and involves the conjugation of salicylic acid with the amino acid glycine. This conjugation reaction is a key pathway for the detoxification and elimination of salicylates from the body. The resulting salicyluric acid is then excreted via the kidneys.

Caption: Metabolic conversion of Aspirin to Salicyluric Acid for excretion.

Experimental Protocols

This compound is an ideal internal standard for quantitative analysis due to its chemical similarity to the analyte (salicyluric acid), allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference allows for its distinct detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds are essential for high-quality proton (¹H) NMR spectroscopy by minimizing solvent interference. For the analysis of a deuterated compound like this compound itself, deuterium (²H) NMR can be employed.

General Protocol for ¹H NMR Sample Preparation:

-

Sample Dissolution: Dissolve an accurate amount of the analyte and the internal standard (this compound) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum. The signals from this compound will be absent in the ¹H spectrum, allowing for clear observation and quantification of the non-deuterated salicyluric acid.

Caption: A streamlined workflow for quantitative NMR analysis.

Mass Spectrometry (MS)

Deuterated internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting analytical variability.

General Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the this compound internal standard solution.

-

Perform sample cleanup, such as protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE), to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

-

Ionization Mode: Typically negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion to a specific product ion for both the analyte and the deuterated internal standard.

-

Conclusion

This compound serves as an invaluable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables robust and accurate quantification of salicyluric acid, facilitating a deeper understanding of salicylate pharmacokinetics and metabolism. While direct physical and chemical data for the deuterated form are sparse, the properties of the non-deuterated analogue provide a reliable foundation for its application. The experimental protocols outlined in this guide offer a starting point for the integration of this compound into rigorous analytical methodologies.

References

In-Depth Technical Guide to the Certificate of Analysis and Purity Assessment of Salicyluric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Salicyluric acid-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this deuterated metabolite of salicylic acid. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its verification, and illustrates the metabolic pathway of its parent compound.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis for this compound provides a summary of its identity, purity, and other critical quality attributes. The following table represents typical specifications found on a CoA for a high-purity this compound standard.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity (¹H-NMR) | Conforms to structure | ¹H-NMR Spectroscopy |

| Identity (MS) | Conforms to structure | Mass Spectrometry |

| Chemical Purity (HPLC) | ≥98.0% | HPLC-UV |

| Isotopic Purity | ≥98% Deuterated forms (d1-d4) | Mass Spectrometry |

| Isotopic Enrichment | ≥98 atom % D | ¹H-NMR or Mass Spectrometry |

| Residual Solvents | To be reported | GC-HS |

| Water Content | To be reported | Karl Fischer Titration |

Purity Assessment: Experimental Protocols

The accurate determination of chemical and isotopic purity is paramount for the use of this compound as an internal standard in quantitative bioanalysis. The following are detailed methodologies for key analytical techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound sample

-

Salicyluric acid reference standard

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

UV Detection: 230 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Analysis: Inject the sample and a reference standard of non-deuterated Salicyluric acid. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic distribution of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

-

Mass Spectrometry Analysis:

-

Infuse the sample directly into the mass spectrometer or inject it into the LC-MS or GC-MS system.

-

Acquire a full scan mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Determine the molecular ion peak corresponding to this compound.

-

Analyze the isotopic cluster of the molecular ion to determine the distribution of d0, d1, d2, d3, and d4 species.

-

The isotopic purity is calculated as the percentage of the desired deuterated forms (d1-d4) relative to the total integrated ion current of all isotopic species.[1]

-

Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the degree of deuteration at specific positions.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H-NMR Spectroscopy:

-

Acquire a standard ¹H-NMR spectrum.

-

The degree of deuteration is determined by the reduction or absence of signals at the positions where deuterium has been incorporated, compared to the spectrum of the non-deuterated standard.

-

-

²H-NMR Spectroscopy (Deuterium NMR):

-

Acquire a ²H-NMR spectrum to directly observe the deuterium nuclei.

-

This provides unambiguous confirmation of the deuterium incorporation and its chemical environment.

-

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic formation of Salicyluric acid and a typical workflow for its purity assessment.

References

Commercial Availability and Technical Guide for Salicyluric acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Salicyluric acid-d4, a critical internal standard for use in pharmacokinetic and metabolic studies. This document outlines known commercial suppliers, available product specifications, and a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) for the quantification of salicyluric acid.

Introduction

Salicyluric acid is the primary metabolite of salicylic acid, formed in the liver through conjugation with glycine.[1][2] The accurate quantification of salicyluric acid in biological matrices is crucial for understanding the pharmacokinetics of salicylate-based drugs, such as aspirin. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for achieving high accuracy and precision in quantitative bioanalytical methods, primarily utilizing LC-MS. Its use allows for the correction of matrix effects and variations in sample processing.

Commercial Suppliers and Availability

The commercial availability of this compound is limited compared to its precursor, Salicylic acid-d4. The following table summarizes the known suppliers and their product offerings. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed product specifications.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | This compound | HY-113295S3 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |

| Gentaur | This compound | 804-HY-113295S3 | Not specified | Not specified | 1 mg |

Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to request a certificate of analysis from the supplier for detailed purity and isotopic enrichment data.

Metabolic Pathway of Salicylic Acid

Salicyluric acid is formed from salicylic acid primarily in the liver. The metabolic pathway involves a two-step enzymatic conjugation with glycine. This pathway is the major route of salicylic acid elimination from the body.[1]

Caption: Metabolic conversion of salicylic acid to salicyluric acid.

Experimental Protocol: Quantification of Salicyluric Acid in Human Urine using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantitative analysis of salicyluric acid in human urine. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

Salicyluric acid certified reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Salicyluric acid and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Salicyluric acid primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the same diluent.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the Salicyluric acid working standard solutions and the IS working solution into drug-free human urine to prepare calibration standards and QC samples at various concentrations.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

To a 100 µL aliquot of each urine sample, calibration standard, or QC sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Salicyluric acid: [Precursor ion] -> [Product ion]

-

This compound: [Precursor ion + 4] -> [Product ion + 4] (Note: Specific MRM transitions should be optimized for the instrument used.)

-

Data Analysis

Quantify the concentration of salicyluric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Caption: Workflow for the quantification of salicyluric acid in urine.

Conclusion

This compound is a vital tool for the accurate quantification of salicyluric acid in biological samples. While its commercial availability is limited, it can be sourced from specialized chemical suppliers. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own quantitative LC-MS/MS methods. The successful application of such methods is fundamental to advancing our understanding of salicylate pharmacology and metabolism.

References

In-Depth Technical Guide: Isotopic Labeling and Stability of Salicyluric acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of Salicyluric acid-d4. This deuterated analog of a primary salicylic acid metabolite is a critical tool in pharmacokinetic and metabolic studies. This document outlines the synthesis, characterization, and stability of this compound, offering detailed experimental protocols and data to support its application in research and drug development.

Introduction

Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine.[1] The use of isotopically labeled internal standards is crucial for accurate quantification in bioanalytical studies. This compound, with deuterium atoms on the phenyl ring, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled analyte and its distinct mass-to-charge ratio.

This guide details a feasible synthetic pathway for this compound, starting from the commercially available Salicylic acid-d4. It also provides insights into its stability under various conditions and outlines analytical methods for its characterization and purity assessment.

Isotopic Labeling and Synthesis of this compound

The synthesis of this compound involves the coupling of Salicylic acid-d4 with glycine. While direct amidation of the carboxylic acid of salicylic acid with glycine is a potential route, a more common and efficient laboratory-scale synthesis involves a two-step process starting from the more reactive salicylaldehyde. However, for the purpose of utilizing commercially available Salicylic acid-d4, a direct coupling method is proposed.

Proposed Synthetic Pathway

The proposed synthesis of this compound from Salicylic acid-d4 and glycine is outlined below. This pathway involves the activation of the carboxylic acid group of Salicylic acid-d4 to facilitate the amide bond formation with the amino group of glycine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and may require optimization.

Materials:

-

Salicylic acid-d4 (≥98% isotopic purity)

-

Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Salicylic acid-d4:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Salicylic acid-d4 (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Coupling with Glycine:

-

In a separate flask, dissolve glycine (1.2 equivalents) in a minimal amount of water and then add it to the reaction mixture containing the activated Salicylic acid-d4.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of ethyl acetate.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization and Purity Assessment

The identity, chemical purity, and isotopic enrichment of the synthesized this compound should be rigorously assessed using a combination of analytical techniques.

Analytical Methods

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Detection of the molecular ion corresponding to this compound (C₉H₅D₄NO₄). The isotopic distribution will confirm the number of deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation sites. | ¹H NMR will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated positions. ¹³C NMR will confirm the carbon skeleton. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak should be observed, with purity typically >98%. |

Quantitative Data Summary

The following table summarizes the expected quantitative data for synthesized this compound.

| Parameter | Target Value | Method of Analysis |

| Chemical Purity | > 98% | HPLC |

| Isotopic Purity (d₄) | > 98% | Mass Spectrometry |

| Deuterium Incorporation | ≥ 98% at specified positions | NMR Spectroscopy |

| Molecular Formula | C₉H₅D₄NO₄ | - |

| Molecular Weight | Approx. 201.20 g/mol | Mass Spectrometry |

Stability of this compound

The stability of this compound is a critical factor for its use as an internal standard. Stability should be assessed under various conditions to ensure the integrity of stock solutions and samples during storage and analysis.

Isotopic Stability

Deuterium labels on an aromatic ring are generally stable under typical analytical conditions. However, exposure to strong acids or bases at elevated temperatures can potentially lead to back-exchange of deuterium for hydrogen.

Experimental Workflow for Isotopic Stability Assessment:

Caption: Workflow for assessing the isotopic stability of this compound.

Chemical Stability

Salicyluric acid, like other amides, can undergo hydrolysis under strongly acidic or basic conditions, breaking the amide bond to yield salicylic acid and glycine. The stability of this compound should be evaluated in the solvents and at the temperatures used for sample storage and processing.

Summary of Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Solid State | Store at -20°C, protected from light and moisture. | To minimize potential degradation over long-term storage. |

| In Solution | Prepare fresh solutions or store at -80°C for short periods. Use aprotic solvents like acetonitrile or methanol. | To prevent hydrolysis and degradation in solution. |

| pH of Solutions | Maintain a neutral or slightly acidic pH (4-6). | To minimize acid or base-catalyzed hydrolysis. |

Conclusion

This compound is an essential tool for the accurate quantification of salicyluric acid in biological matrices. This guide provides a framework for its synthesis, characterization, and stability assessment. The proposed synthetic protocol, coupled with rigorous analytical characterization, will enable researchers to confidently prepare and utilize high-quality this compound as an internal standard in their studies. Adherence to the recommended storage and handling procedures will ensure the integrity and reliability of this critical reagent in drug metabolism and pharmacokinetic research.

References

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Salicyluric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Salicyluric acid-d4, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart in biological matrices. Understanding the mass spectrometric behavior of this isotopically labeled compound is paramount for developing robust and reliable bioanalytical methods in drug metabolism and pharmacokinetic studies.

Core Concepts: Mass Spectrometry of this compound

Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine.[1][2][3] this compound is a stable isotope-labeled version of this metabolite, where four hydrogen atoms on the phenyl ring of the salicylic acid moiety are replaced with deuterium. This mass shift allows it to be distinguished from the endogenous, unlabeled compound in a mass spectrometer, making it an ideal internal standard.[4]

While a direct, publicly available mass spectrum specifically for this compound is not readily found, its expected mass spectrometric characteristics can be reliably inferred from the analysis of its constituent parts: Salicylic acid-d4 and unlabeled Salicyluric acid.

Predicted Mass and Isotopic Distribution

The molecular weight of unlabeled Salicyluric acid (C₉H₉NO₄) is 195.17 g/mol . With the substitution of four hydrogen atoms with deuterium, the molecular weight of this compound (C₉H₅D₄NO₄) is expected to be approximately 199.19 g/mol . The exact mass will vary slightly depending on the precise isotopic composition.

Quantitative Data Summary

The following tables summarize the key mass-to-charge ratio (m/z) values for Salicylic acid-d4, which are essential for predicting the behavior of this compound. These values are typically observed in negative ion mode electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted m/z Values for this compound and Related Analytes

| Compound | [M-H]⁻ (Parent Ion) m/z | Key Fragment Ions m/z |

| Salicyluric Acid | 194.06 | 136.04, 92.03 |

| This compound (Predicted) | 198.08 | 140.06, 96.05 |

| Salicylic Acid | 137.02 | 93.03 |

| Salicylic Acid-d4 | 141.05 | 97.05 |

Note: The predicted values for this compound are based on the addition of the glycine moiety mass to the observed Salicylic Acid-d4 masses.

Fragmentation Pathway of this compound

The fragmentation of this compound in a tandem mass spectrometer (MS/MS) is predicted to follow a similar pathway to its unlabeled analog. The primary fragmentation event involves the cleavage of the amide bond linking the deuterated salicylic acid moiety and the glycine moiety.

References

The Gold Standard of Quantification: A Technical Guide to the Principles of Using Deuterated Internal Standards in LC-MS

For researchers, scientists, and professionals in drug development, the pursuit of precise and accurate quantification of target analytes in complex matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of deuterated internal standards has become the benchmark for achieving reliable and high-quality data. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in LC-MS workflows. By effectively compensating for a wide range of analytical variabilities, these standards enable the generation of data with the highest degree of accuracy and precision.[1]

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] IDMS is a powerful analytical technique that facilitates highly accurate quantification by introducing a known amount of an isotopically labeled version of the analyte of interest into the sample at the earliest possible stage of the analytical process.[2][3] A deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout sample preparation, chromatography, and ionization.

By adding a precise amount of the deuterated standard to the sample before any processing steps, it acts as a perfect mimic for the analyte. Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages that contribute to the robustness and reliability of LC-MS assays.

-

Mitigation of Matrix Effects : Matrix effects, which are the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS. Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to that of the internal standard, these variations can be effectively normalized, leading to more accurate quantification.

-

Correction for Sample Preparation Variability : Any loss of the analyte during sample handling, such as extraction, evaporation, and reconstitution, will be mirrored by the deuterated internal standard. This co-processing ensures that the ratio of the analyte to the internal standard remains constant, thereby correcting for procedural inconsistencies.

-

Improved Accuracy and Precision : By compensating for both matrix effects and variability in sample preparation, deuterated internal standards significantly enhance the accuracy and precision of quantitative measurements. This leads to more reliable and reproducible data, which is crucial for applications in regulated environments such as clinical diagnostics and drug development.

Key Considerations for Selection and Implementation

While highly effective, the successful application of deuterated internal standards requires careful consideration of several factors to ensure data integrity.

-

Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte's concentration. An isotopic enrichment of ≥98% is generally recommended.

-

Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Labeling should be avoided on heteroatoms such as -OH, -NH, and -SH groups, as these are prone to exchange, which can compromise the mass difference between the analyte and the standard.

-

Degree of Deuteration : A sufficient number of deuterium atoms, typically three or more, should be incorporated into the internal standard. This ensures a clear mass shift from the analyte and minimizes the risk of isotopic crosstalk, where the natural isotopic distribution of the analyte interferes with the signal of the internal standard.

-

Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the "isotope effect." This should be carefully evaluated during method development, as even a small separation can lead to differential matrix effects if the analyte and internal standard elute into regions with varying degrees of ion suppression.

Potential Pitfalls and Limitations

Despite their numerous advantages, deuterated internal standards are not without potential challenges that require careful consideration during method development and validation.

-

Chromatographic Isotope Effect : The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties, resulting in a chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs in a region of the chromatogram with a steep gradient of matrix effects, the analyte and internal standard may experience different levels of ion suppression or enhancement, a phenomenon known as "differential matrix effects." This can compromise the accuracy of quantification.

-

Isotopic Crosstalk and Interference : Isotopic crosstalk can occur when the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte contribute to the mass spectrometric signal of the deuterated internal standard. This is more likely to be an issue when the mass difference between the analyte and the internal standard is small. Conversely, the presence of unlabeled analyte as an impurity in the deuterated standard can lead to a positive bias in the results, particularly at low concentrations.

-

In-source Fragmentation and Deuterium Loss : In some cases, the deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal that interferes with the analyte's signal. This can be mitigated by optimizing the mass spectrometer's source conditions, such as collision energy and cone voltage.

Quantitative Performance Data

The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in various studies.

Table 1: Comparison of Internal Standard Choice on Assay Performance for Kahalalide F in Plasma

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.

Table 2: Validation Results for the Quantification of Immunosuppressants in Whole Blood Using Deuterated Internal Standards

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

This table demonstrates the successful validation of a multi-analyte method for immunosuppressants, meeting typical acceptance criteria for bioanalytical assays.

Table 3: Impact of Internal Standard on the Recovery of Lapatinib from Cancer Patient Plasma

| Internal Standard Type | Recovery Range (%) |

| Non-isotope-labeled (Zileuton) | 16 - 56 |

| Isotope-labeled (Lapatinib-d3) | Corrected for variability |

This study highlights the critical role of a stable isotope-labeled internal standard in correcting for interindividual variability in the recovery of a highly protein-bound drug from patient plasma samples.

Detailed Experimental Protocols

The following provides generalized yet detailed methodologies for typical quantitative LC-MS/MS analyses using deuterated internal standards for different classes of analytes.

Protocol 1: Quantification of Immunosuppressants in Whole Blood

-

Sample Preparation :

-

To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of an internal standard working solution containing the deuterated analogs of the analytes (e.g., d12-Cyclosporin A, 13C2d4-Everolimus, 13Cd3-Sirolimus, 13Cd2-Tacrolimus) in methanol.

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add a protein precipitation agent (e.g., zinc sulfate in an organic solvent).

-

Vortex again and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis :

-

Chromatography : Employ a suitable C18 or similar reversed-phase column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.

-

Mass Spectrometry : Utilize a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.

-

Detection : Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for each analyte and its corresponding deuterated internal standard.

-

Protocol 2: Analysis of Steroid Hormones in Serum/Plasma

-

Sample Preparation :

-

To a 200 µL aliquot of serum or plasma, add a precise volume of the deuterated internal standard mix (e.g., containing deuterated testosterone, cortisol, etc.).

-

Perform liquid-liquid extraction (LLE) by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing, and then freezing the aqueous layer to facilitate the separation of the organic layer.

-

Alternatively, supported liquid extraction (SLE) can be used.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

-

LC-MS/MS Analysis :

-

Chromatography : Use a UPLC/UHPLC system with a column such as a HSS T3 or HSS-PFP for separation. A gradient elution with mobile phases containing water, methanol, ammonium acetate, and formic acid is common.

-

Mass Spectrometry : Operate a triple quadrupole mass spectrometer in electrospray positive ionization mode (and negative mode for some analytes like DHEAS).

-

Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for each steroid and its deuterated internal standard.

-

Protocol 3: Determination of Fat-Soluble Vitamins in Human Serum

-

Sample Preparation :

-

To a serum sample, add a mixture of deuterated internal standards for each vitamin (e.g., vitamin A-d6, 25-hydroxyvitamin D3-d3, vitamin E-d6, vitamin K1-d7).

-

Perform protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.

-

Evaporate the eluate and reconstitute the residue.

-

-

LC-MS/MS Analysis :

-

Chromatography : Use a phenyl column with a gradient elution of methanol containing 0.1% formic acid.

-

Mass Spectrometry : Employ a triple quadrupole mass spectrometer with a positive electrospray ionization source.

-

Detection : Quantify using MRM transitions for each vitamin and its corresponding deuterated internal standard.

-

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and inconsistencies in sample preparation, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning, selection, and validation to avoid potential pitfalls such as isotopic effects and crosstalk, the benefits in terms of data integrity and confidence in analytical results are unparalleled. Adherence to the principles and best practices outlined in this guide will empower analysts to harness the full potential of deuterated internal standards, ensuring the generation of robust and defensible quantitative LC-MS data.

References

Methodological & Application

LC-MS/MS method for Salicyluric acid quantification using Salicyluric acid-d4

An LC-MS/MS Application Note for the Quantification of Salicyluric Acid Using Salicyluric Acid-d4

Introduction

Salicyluric acid is the primary glycine conjugate of salicylic acid and a major metabolite of acetylsalicylic acid (aspirin). Its quantification in biological matrices is crucial for pharmacokinetic and metabolic studies of aspirin, a widely used anti-inflammatory, analgesic, and antiplatelet agent. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of salicyluric acid in human urine, employing this compound as a stable isotope-labeled internal standard for enhanced accuracy and precision.

Metabolic Pathway of Aspirin

Aspirin is rapidly hydrolyzed to salicylic acid, which is then conjugated with glycine to form salicyluric acid. This metabolic pathway is a key route for the elimination of salicylates from the body.

Caption: Metabolic conversion of aspirin to salicyluric acid.

Experimental Protocols

Materials and Reagents

-

Salicyluric acid and this compound standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | As per instrument manufacturer's recommendations |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Salicyluric Acid | 194.1 | 137.1 | 15 |

| This compound | 198.1 | 141.1 | 15 |

Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized during method development.

Experimental Workflow

The overall experimental workflow for the quantification of salicyluric acid is depicted below.

Caption: Workflow for salicyluric acid analysis.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ). The results are summarized in the table below.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Calibration Range | 10 - 5000 ng/mL |

| LLOQ | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of salicyluric acid in human urine using its deuterated internal standard, this compound. The method offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for high-throughput analysis in clinical and research settings for monitoring aspirin metabolism.

Application Notes and Protocols for Salicyluric acid-d4 Solution Preparation

Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of Salicyluric acid-d4. As a deuterated analogue of Salicyluric acid, this compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. Adherence to this protocol will ensure the accurate and reproducible preparation of standards for research and drug development applications.

Compound Information and Properties

This compound is the stable isotope-labeled version of Salicyluric acid, an endogenous metabolite[1]. The incorporation of deuterium atoms results in a mass shift, making it an ideal internal standard for quantifying its non-labeled counterpart while sharing nearly identical chemical and physical properties[2].

Key quantitative data for this compound and its non-deuterated analogue are summarized in the table below. Solubility data is based on the non-deuterated form, as it is expected to be nearly identical.

| Property | Value | Source(s) |

| Chemical Name | N-(2-hydroxybenzoyl-d4)-glycine | N/A |

| Molecular Formula | C₉H₅D₄NO₄ | N/A |

| Molecular Weight | ~199.22 g/mol (Estimated) | N/A |

| Appearance | Crystalline solid | [3] |

| Solubility (in DMSO) | ~30 mg/mL | |

| Solubility (in Ethanol) | ~1 mg/mL | |

| Aqueous Solubility | Sparingly soluble. It is recommended to first dissolve in DMSO before dilution in aqueous buffers. | |

| Storage (Solid Form) | -20°C, protected from light and moisture. Stable for ≥ 4 years under these conditions. | |

| Storage (Stock Solution) | ≤ 1 month at -20°C or ≤ 6 months at -80°C. Aliquoting is recommended to avoid freeze-thaw cycles. |

Experimental Workflow

The overall process for preparing this compound working solutions from a solid compound involves the initial preparation of a concentrated stock solution, followed by one or more serial dilutions to achieve the desired final concentrations for analytical use.

Caption: Workflow for preparing this compound solutions.

Protocol for Stock Solution Preparation (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or MS-grade

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Micro-spatula

-

Vortex mixer and/or sonicator

-

Cryo-storage vials (amber glass or polypropylene)

3.2. Safety Precautions

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.

3.3. Procedure

-

Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh a target amount of the solid compound (e.g., 1.0 mg) and transfer it carefully into a volumetric flask. Record the exact weight.

-

Dissolution: Add a small volume of DMSO (approximately 50-70% of the final volume) to the flask.

-

Mixing: Gently swirl the flask to wet the solid. Mix thoroughly using a vortex mixer or by sonicating the flask in a water bath until the solid is completely dissolved.

-

Final Volume Adjustment: Once dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

-

Aliquoting and Storage: Transfer the stock solution into labeled, amber cryo-vials in appropriate volumes for single use. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

3.4. Stock Solution Calculation Table

The following table provides the required volume of DMSO to prepare stock solutions of common concentrations from a precise mass of this compound.

| Mass of this compound (mg) | Desired Concentration | Required Volume of DMSO |

| 1.0 | 1 mg/mL | 1.0 mL |

| 1.0 | 5 mM (~1.0 mg/mL) | 1.004 mL |

| 2.0 | 1 mg/mL | 2.0 mL |

| 5.0 | 1 mg/mL | 5.0 mL |

| 5.0 | 10 mM (~2.0 mg/mL) | 2.51 mL |

Note: Molarity calculations are based on the estimated molecular weight of 199.22 g/mol .

Protocol for Working Solution Preparation

Working solutions are prepared by diluting the stock solution to the final concentrations required for the analytical assay (e.g., for spiking into calibration standards and quality control samples). The diluent should be chosen carefully, typically being the mobile phase of the LC method or a solvent like acetonitrile.

4.1. Materials

-

This compound stock solution (1 mg/mL)

-

Diluent solvent (e.g., Acetonitrile, Methanol, or specific mobile phase)

-

Calibrated pipettes and sterile tips

-

Microcentrifuge tubes or autosampler vials

4.2. Procedure

-

Thawing: Remove one aliquot of the 1 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

-

Intermediate Dilution (if necessary): It is often practical to first prepare an intermediate stock (e.g., 10 µg/mL). To do this, dilute the primary stock 1:100 (e.g., add 10 µL of 1 mg/mL stock to 990 µL of diluent).

-

Final Working Solution: Prepare the final working solution from the intermediate stock. For example, to prepare a 100 ng/mL working solution, dilute the 10 µg/mL intermediate stock 1:100 (e.g., add 10 µL of 10 µg/mL intermediate to 990 µL of diluent).

-

Storage: Store working solutions at 2-8°C if used within the same day, or re-aliquot and freeze at -20°C for longer-term stability (up to 3 months). Avoid storing dilute aqueous solutions for more than one day.

4.3. Serial Dilution Example Table

This table illustrates a serial dilution scheme to generate a range of working standard concentrations from a 10 µg/mL intermediate solution.

| Target Concentration (ng/mL) | Volume of Previous Standard | Diluent Volume | Dilution Factor |

| 10,000 (Intermediate Stock) | 10 µL of 1 mg/mL Stock | 990 µL | 1:100 |

| 1,000 | 100 µL of 10,000 ng/mL | 900 µL | 1:10 |

| 500 | 500 µL of 1,000 ng/mL | 500 µL | 1:2 |

| 250 | 500 µL of 500 ng/mL | 500 µL | 1:2 |

| 100 | 400 µL of 250 ng/mL | 600 µL | 1:2.5 |

| 50 | 500 µL of 100 ng/mL | 500 µL | 1:2 |

Conclusion

This application note provides a comprehensive and standardized protocol for the preparation of this compound stock and working solutions. Accurate preparation and proper storage of these solutions are critical for the reliability and precision of quantitative analytical methods. Users should always refer to the certificate of analysis for the specific lot of the standard for information on purity and exact mass.

References

Application Notes and Protocols for the Quantification of Salicyluric Acid-d4 in Human Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and quantification of Salicyluric acid-d4 in human urine, a critical internal standard for the accurate measurement of Salicyluric acid. Salicyluric acid is the primary metabolite of salicylic acid, the active form of aspirin. Monitoring its excretion is vital in pharmacokinetic and drug metabolism studies.

This document outlines two robust sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted for acidic compounds using a polymeric reversed-phase sorbent, which offers high and reproducible recoveries.

Materials:

-

Oasis HLB SPE Cartridges (or equivalent)

-

Human urine sample

-

This compound internal standard solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take 1 mL of the supernatant and add the internal standard, this compound, to a final concentration of 100 ng/mL.

-

Acidify the urine sample by adding 50 µL of 2% formic acid.

-

-

SPE Cartridge Conditioning:

-

Place the Oasis HLB SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated urine sample (approximately 1 mL) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

-

Dry the cartridge under high vacuum for 5 minutes to remove any residual water.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic and cost-effective method for the extraction of organic acids from aqueous matrices like urine.[1][2]

Materials:

-

Human urine sample

-

This compound internal standard solution

-

Ethyl acetate (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of urine in a glass tube, add the this compound internal standard to a final concentration of 100 ng/mL.

-

Add 0.5 g of NaCl and vortex to dissolve.

-

Acidify the sample by adding 100 µL of 1M HCl to bring the pH to approximately 2-3.

-

-

Extraction:

-

Add 3 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Salicyluric Acid: 194.1 > 136.1 (Quantifier), 194.1 > 92.1 (Qualifier)This compound: 198.1 > 140.1 (Quantifier)[3] |

| Collision Energy | Optimize for your specific instrument, typically in the range of 15-30 eV. |

| Source Temperature | 400°C[3] |

Quantitative Data Summary

The following table summarizes expected performance data based on literature values for similar analytes and methods. Actual performance should be validated in your laboratory.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |

| Recovery | >85% | 70-90% | Recovery for acidic drugs using Oasis HLB is generally high.[4] LLE recovery for organic acids with ethyl acetate is typically within this range. |

| Matrix Effect | <15% | <25% | SPE with a robust sorbent like Oasis HLB generally results in cleaner extracts and lower matrix effects. LLE is more prone to co-extraction of matrix components. The use of a deuterated internal standard is crucial to compensate for matrix effects. |

| LLOQ | ~1-5 ng/mL | ~5-10 ng/mL | The Lower Limit of Quantification (LLOQ) is dependent on the sensitivity of the LC-MS/MS instrument. SPE often leads to lower LLOQs due to better cleanup and concentration. |

| Precision (RSD%) | <15% | <15% | Both methods, when optimized and used with an internal standard, should provide excellent precision. |

| Accuracy (%) | 85-115% | 85-115% | Accuracy should be within acceptable bioanalytical method validation guidelines. |

Visualizations

Stability and Considerations

-

Analyte Stability: Salicyluric acid is generally stable. However, urine samples should be stored at -20°C or lower to prevent degradation.

-

Internal Standard Stability: Deuterated internal standards are generally stable. However, it is good practice to assess their stability in the urine matrix under the storage and processing conditions used.

-

Matrix Effects: Urine is a complex matrix, and matrix effects can lead to ion suppression or enhancement, affecting the accuracy of quantification. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. Performing a thorough method validation, including the assessment of matrix effects from multiple sources of urine, is essential.

-

Method Selection: The choice between SPE and LLE will depend on the specific requirements of the study. SPE generally provides cleaner extracts and may be more amenable to automation, while LLE is a lower-cost alternative that can also provide good results.

References

Application Note: Solid-Phase Extraction Protocol for Plasma Samples Containing Salicyluric Acid-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction